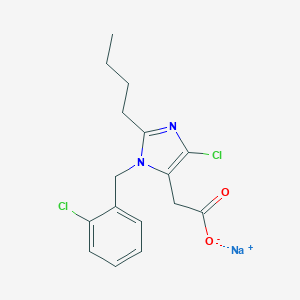
S 8307
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid is a chemical compound known for its role as a nonpeptide angiotensin II receptor antagonist. This compound is particularly significant in the field of pharmacology due to its ability to displace angiotensin II from its specific binding sites, making it a valuable tool in the study and treatment of cardiovascular diseases .
Vorbereitungsmethoden
The synthesis of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid involves several steps. One common method includes the reaction of 2-n-butyl-4-chloro-1H-imidazole-5-carbaldehyde with 2-chlorobenzyl chloride under basic conditions to form the desired product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of specific solvents and catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly electrophilic substitution due to the presence of the imidazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its interactions with biological molecules, particularly in the context of receptor binding studies.
Wirkmechanismus
The mechanism of action of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid involves its binding to angiotensin II receptors, thereby inhibiting the action of angiotensin II. This leads to a decrease in blood pressure by preventing the vasoconstrictive effects of angiotensin II. The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are primarily related to the renin-angiotensin system .
Vergleich Mit ähnlichen Verbindungen
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid can be compared with other angiotensin II receptor antagonists such as losartan and valsartan. While all these compounds share a similar mechanism of action, 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid is unique due to its specific chemical structure, which may confer different pharmacokinetic properties and receptor binding affinities . Similar compounds include:
- Losartan
- Valsartan
- Irbesartan
These compounds are all used in the treatment of hypertension and have varying degrees of efficacy and side effect profiles.
Eigenschaften
CAS-Nummer |
118393-93-4 |
|---|---|
Molekularformel |
C16H17Cl2N2NaO2 |
Molekulargewicht |
363.2 g/mol |
IUPAC-Name |
sodium;2-[2-butyl-5-chloro-3-[(2-chlorophenyl)methyl]imidazol-4-yl]acetate |
InChI |
InChI=1S/C16H18Cl2N2O2.Na/c1-2-3-8-14-19-16(18)13(9-15(21)22)20(14)10-11-6-4-5-7-12(11)17;/h4-7H,2-3,8-10H2,1H3,(H,21,22);/q;+1/p-1 |
InChI-Schlüssel |
UISHOHGMISMAQN-UHFFFAOYSA-M |
SMILES |
CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+] |
Isomerische SMILES |
CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+] |
Kanonische SMILES |
CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+] |
| 118393-93-4 | |
Synonyme |
2-n-butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid S 8307 S-8307 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



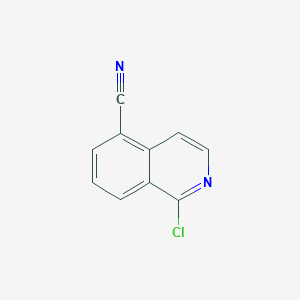
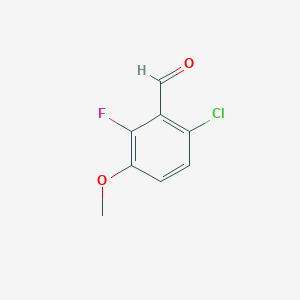
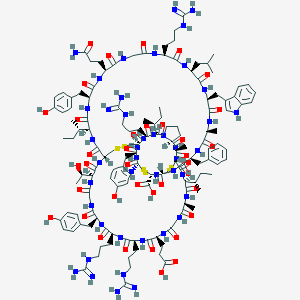
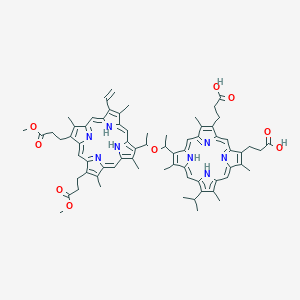
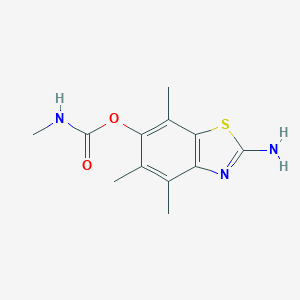
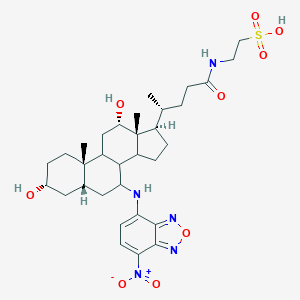
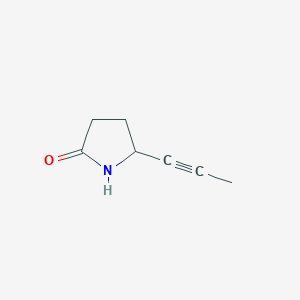
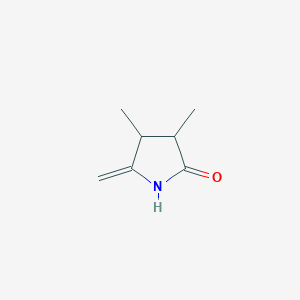
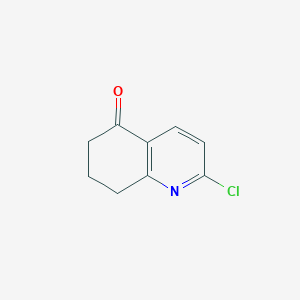
![5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione](/img/structure/B37456.png)
![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)
